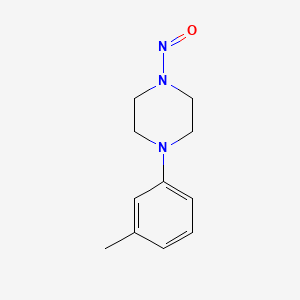

1-(3-Methylphenyl)-4-nitrosopiperazine

Description

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-(3-methylphenyl)-4-nitrosopiperazine |

InChI |

InChI=1S/C11H15N3O/c1-10-3-2-4-11(9-10)13-5-7-14(12-15)8-6-13/h2-4,9H,5-8H2,1H3 |

InChI Key |

WICGXFXYMNQQIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(3-methylphenyl)piperazine. The reaction is carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions. The reaction can be summarized as follows:

Starting Material: 1-(3-Methylphenyl)piperazine

Nitrosating Agent: Sodium nitrite (NaNO2)

Acid: Hydrochloric acid (HCl)

Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, implementing continuous flow reactors, and ensuring proper handling of nitrosating agents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-4-nitrosopiperazine can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-4-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.

Molecular Targets and Pathways:

Proteins: Covalent modification of amino acid residues.

DNA: Formation of adducts that can interfere with replication and transcription.

Cellular Pathways: Induction of oxidative stress and activation of stress response pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and biological differences between 1-(3-Methylphenyl)-4-nitrosopiperazine and related piperazine derivatives:

Structural and Functional Differences

- Nitroso vs. Nitro Groups : The nitroso group in this compound exhibits ambident reactivity (electron-withdrawing and resonance effects), whereas nitro groups (e.g., in 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine) are strongly electron-withdrawing, influencing stability and receptor binding .

- Substituent Effects : The 3-methylphenyl group in the target compound enhances lipophilicity compared to the 3-methoxyphenyl analog, which may improve membrane permeability but reduce solubility . The trifluoromethyl group in 1-(4-Trifluoromethylphenyl)piperazine significantly increases electronegativity, enhancing binding to serotonin receptors .

Research Findings and Contradictions

- Pharmaceutical Utility vs. Toxicity: While this compound is indispensable for analytical QC , its structural similarity to carcinogenic nitrosamines necessitates rigorous risk mitigation in manufacturing .

- Substituent-Driven Activity : highlights that arylpiperazines with methoxy or chloro groups (e.g., 1-(2-methoxyphenyl)piperazine) exhibit higher 5-HT₁A binding affinity than methyl-substituted analogs, suggesting that the target compound’s 3-methyl group may limit its direct therapeutic use .

Q & A

Basic: What are the established synthetic routes for 1-(3-Methylphenyl)-4-nitrosopiperazine, and how is purity validated?

Methodological Answer:

Synthesis typically involves alkylation of piperazine precursors followed by nitrosation. For example:

- Step 1: React 3-methylbenzyl chloride with piperazine under reflux in acetonitrile to form 1-(3-methylphenyl)piperazine.

- Step 2: Introduce the nitroso group using sodium nitrite in acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions.

- Validation: Purity is assessed via HPLC with UV detection (λ = 254 nm) using an internal standard like p-tolylpiperazine (pTP). Quantitative analysis requires calibration curves with R² > 0.99 and recovery rates of 95–105% .

- Characterization: Confirm structure via H/C NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, nitrosamine N=O stretch at ~1500 cm⁻¹ in IR) and elemental analysis (deviation < 0.3% for C, H, N) .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV/MS: Use a C18 column with mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) for separation. Limit of detection (LOD) can reach 0.1 µg/mL via MS in selected ion monitoring (SIM) mode.

- Internal Standards: p-Tolylpiperazine (pTP) or deuterated analogs improve accuracy by correcting matrix effects .

- Validation Parameters: Include linearity (1–100 µg/mL), intra-day precision (<5% RSD), and robustness to pH/temperature variations .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Analysis:

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if applicable) .

Advanced: How can computational tools optimize the synthesis of this compound?

Methodological Answer:

- Retrosynthetic Planning: Use AI platforms (e.g., Reaxys, Pistachio) to predict feasible routes. For example, prioritize nitrosation after alkylation to avoid nitroso group instability during earlier steps .

- DFT Calculations: Model reaction transition states to identify optimal conditions (e.g., solvent polarity, temperature) for nitrosation yield (>90%) .

- Yield Prediction: Machine learning models trained on piperazine reaction datasets can forecast byproduct formation (e.g., dimerization) and suggest purification strategies .

Advanced: What strategies mitigate nitrosamine impurity formation during synthesis or storage?

Methodological Answer:

- Process Controls:

- Limit nitrosating agent (NaNO₂) to 1.1 equivalents and maintain pH < 3 during reaction.

- Store final product at ≤-20°C under nitrogen to prevent degradation.

- Analytical Monitoring:

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays:

- Receptor Binding: Screen for serotonin (5-HT) or dopamine receptor affinity using radioligand displacement assays (IC₅₀ values).

- Cytotoxicity: Test in HEK293 or HepG2 cells via MTT assay (48-hour exposure, 10–100 µM range).

- Metabolic Stability: Use liver microsomes to measure half-life (t₁/₂) and identify metabolites via UPLC-QTOF .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Experimental Replication: Systematically vary parameters (e.g., solvent, catalyst) from conflicting studies. For example, compare yields under anhydrous vs. protic conditions.

- Data Cross-Validation:

Advanced: What methodologies are critical for impurity profiling of this compound?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways.

- HPLC-PDA/ELSD: Detect non-UV-active impurities (e.g., piperazine dimers) via evaporative light scattering.

- QbD Approach: Use design of experiments (DoE) to map critical process parameters (CPPs) affecting impurity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.